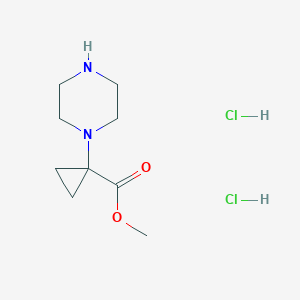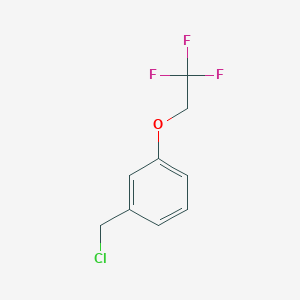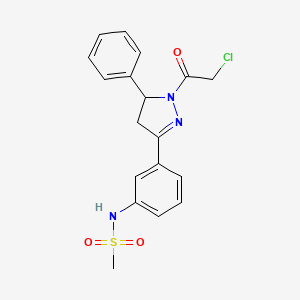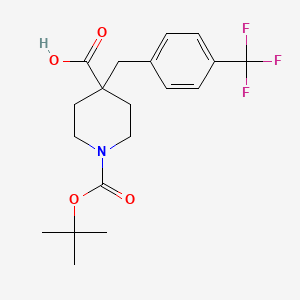![molecular formula C15H14BrClN2O4S B2456911 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide CAS No. 2094239-86-6](/img/structure/B2456911.png)
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide, also known as BAY 73-6691, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 exerts its therapeutic effects by inhibiting the activity of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes, including vasodilation, platelet aggregation, and inflammation. By inhibiting sGC, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 reduces the production of cyclic guanosine monophosphate (cGMP), which is a key mediator of these processes.
Biochemical and Physiological Effects:
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting platelet aggregation, and inducing apoptosis in cancer cells. Additionally, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been found to improve cardiac function and reduce myocardial ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 in lab experiments is its specificity for sGC, which allows for targeted inhibition of this enzyme. Additionally, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been shown to have low toxicity in animal studies. However, one of the limitations of using N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of new formulations or delivery methods for N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 could improve its bioavailability and expand its potential uses in clinical settings.
Méthodes De Synthèse
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 is synthesized through a multistep process that involves the reaction of 5-bromo-6-chloropyridin-3-amine with 2-ethylphenol to form 5-bromo-6-chloro-3-(2-ethylphenoxy)pyridine. This intermediate is then reacted with chlorosulfonic acid to form N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-2-(2-ethylphenoxy)acetamide, which is subsequently purified to obtain N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691.
Applications De Recherche Scientifique
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been extensively studied for its potential therapeutic applications in various fields of research, including cardiovascular diseases, cancer, and inflammation. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. Additionally, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Furthermore, N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide 73-6691 has shown promising results in inhibiting the proliferation of cancer cells, such as prostate cancer and breast cancer cells, and inducing apoptosis.
Propriétés
IUPAC Name |
N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-2-(2-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-2-10-5-3-4-6-13(10)23-9-14(20)19-24(21,22)11-7-12(16)15(17)18-8-11/h3-8H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPQXADMWRJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2456829.png)
![(E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2456832.png)



![6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2456842.png)


![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2456846.png)



![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2456850.png)
![N-[1,3-dimethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B2456851.png)